molecular formula C34H66O4 B8059150 (R)-10-(palmitoyloxy)octadecanoicacid

(R)-10-(palmitoyloxy)octadecanoicacid

Cat. No.: B8059150
M. Wt: 538.9 g/mol
InChI Key: UVHRDGWHIDFWID-JGCGQSQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-10-(palmitoyloxy)octadecanoic acid is a complex fatty acid derivative It is an ester formed from the combination of palmitic acid and octadecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-10-(palmitoyloxy)octadecanoic acid typically involves esterification reactions. One common method is the reaction between palmitic acid and octadecanoic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of ®-10-(palmitoyloxy)octadecanoic acid follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions

®-10-(palmitoyloxy)octadecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

®-10-(palmitoyloxy)octadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-10-(palmitoyloxy)octadecanoic acid involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-10-(palmitoyloxy)octadecanoic acid is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to other fatty acids. This structural feature makes it particularly useful in specialized applications, such as in the synthesis of complex lipids and biodegradable materials .

Properties

IUPAC Name

(10R)-10-hexadecanoyloxyoctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHRDGWHIDFWID-JGCGQSQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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